PSI-7409 tetrasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

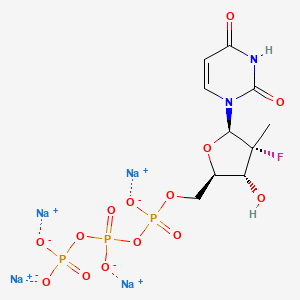

tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN2O14P3.4Na/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,7-,8-,10-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVRFPOAFPAGDY-DLULJLDFSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)F.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN2Na4O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of PSI-7409 Tetrasodium: A Technical Guide to the Inhibition of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409 tetrasodium, the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449), represents a cornerstone in the curative treatment of Hepatitis C virus (HCV) infection. This document provides an in-depth technical overview of the core mechanism of action of PSI-7409. It details the metabolic activation cascade of its prodrug, sofosbuvir, the specific inhibitory action on the HCV NS5B RNA-dependent RNA polymerase, and the kinetic parameters that define its potent, pan-genotypic activity. Experimental methodologies are described to provide a comprehensive resource for the scientific community.

Introduction

Hepatitis C, a global health concern, is caused by the hepatitis C virus, an RNA virus that relies on a viral-encoded RNA-dependent RNA polymerase, NS5B, for the replication of its genome.[1] The NS5B polymerase is a prime target for antiviral therapy due to its essential role in the viral life cycle and the high degree of conservation of its catalytic site across all HCV genotypes.[2][3] Sofosbuvir (formerly PSI-7977 or GS-7977) is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog that has revolutionized HCV treatment.[2][3][4] Upon administration, sofosbuvir undergoes extensive intracellular metabolism to form its active triphosphate analog, PSI-7409 (GS-461203).[3][5] This guide focuses on the intricate molecular mechanisms underpinning the therapeutic efficacy of PSI-7409.

Metabolic Activation of Sofosbuvir to PSI-7409

Sofosbuvir is a prodrug designed for efficient delivery into hepatocytes, the primary site of HCV replication.[2] Its conversion to the active PSI-7409 involves a multi-step enzymatic and chemical process within the liver cells.[3]

The activation pathway begins with the hydrolysis of the carboxyl ester moiety of sofosbuvir, a reaction catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[3][4] This is followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1).[2][3] These initial steps yield the monophosphate intermediate. Subsequent phosphorylations, catalyzed by UMP-CMP kinase and nucleoside diphosphate (B83284) kinase (NDPK), convert the monophosphate into the active triphosphate form, PSI-7409.[2][3]

Caption: Metabolic activation pathway of sofosbuvir to PSI-7409 within hepatocytes.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrates of the HCV NS5B polymerase.[2] The active site of NS5B is highly conserved across all HCV genotypes, which contributes to the pan-genotypic efficacy of sofosbuvir.[2]

Once incorporated into the nascent viral RNA strand by the NS5B polymerase, PSI-7409 acts as a chain terminator.[3] The 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of the uridine analog sterically hinder the formation of the subsequent phosphodiester bond, thereby preventing further elongation of the RNA chain and halting viral replication.[3]

Caption: Mechanism of PSI-7409-mediated inhibition of HCV NS5B polymerase.

Quantitative Data

The inhibitory activity of PSI-7409 against HCV NS5B polymerase from different genotypes has been quantified, demonstrating its pan-genotypic profile.

| Parameter | HCV Genotype 1b | HCV Genotype 2a | HCV Genotype 3a | HCV Genotype 4a | Human DNA Polymerase α | Human DNA Polymerase β | Human DNA Polymerase γ |

| IC₅₀ (μM) | 1.6[5][6] | 2.8[5][6] | 0.7[5][6] | 2.6[5][6] | 550[5][6] | >1000[5][6] | >1000[5][6] |

Table 1: Inhibitory Activity of PSI-7409

The intracellular concentration of PSI-7409 is a critical determinant of its antiviral efficacy.

| Cell Type | Time to Max Concentration | Maximum Intracellular Concentration (μM) |

| Clone A cells | 48 hours | ~25[6][7] |

| Primary Human Hepatocytes | 4 hours | ~100[6][7] |

Table 2: Intracellular Concentrations of PSI-7409

Experimental Protocols

NS5B Polymerase Inhibition Assay

The inhibitory activity of PSI-7409 on HCV NS5B polymerase is determined by measuring the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Workflow:

Caption: Workflow for determining the IC₅₀ of PSI-7409 against NS5B polymerase.

Detailed Methodology:

Recombinant NS5B polymerases from various HCV genotypes are purified. The polymerase activity is assayed in a reaction mixture typically containing a suitable buffer, a divalent cation (e.g., MgCl₂), dithiothreitol (B142953) (DTT), all four natural ribonucleoside triphosphates (one of which is radiolabeled, e.g., [α-³²P]UTP), and an RNA template.[8] Increasing concentrations of PSI-7409 are added to the reaction mixtures. The reactions are incubated at 37°C and then stopped. The amount of incorporated radiolabel is quantified using methods like phosphorimaging after separation of the RNA product by gel electrophoresis.[8] The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curves.[8]

Human DNA Polymerase Inhibition Assay

To assess the selectivity of PSI-7409, its inhibitory effect on human DNA polymerases is evaluated.

Detailed Methodology:

Human DNA polymerases α, β, and γ are assayed in a reaction mixture containing a buffer, activated calf thymus DNA as a template-primer, all four deoxyribonucleoside triphosphates (including a radiolabeled one like [α-³²P]dCTP), MgCl₂, and increasing concentrations of PSI-7409.[6] The reactions are incubated at 37°C and then quenched. The amount of radiolabeled product is quantified to determine the IC₅₀ values.[6]

Conclusion

This compound, the active metabolite of sofosbuvir, is a highly potent and selective inhibitor of the HCV NS5B polymerase. Its mechanism of action, which involves intracellular activation to a triphosphate form followed by incorporation into the viral RNA and subsequent chain termination, is the basis for its profound and pan-genotypic antiviral activity. The high therapeutic index of sofosbuvir is supported by the significantly lower inhibitory activity of PSI-7409 against human DNA polymerases. The data and protocols presented in this guide provide a comprehensive technical resource for the ongoing research and development of novel antiviral therapies.

References

- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Whitepaper: The Bioactivation and Mechanism of Sofosbuvir

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sofosbuvir (B1194449) is a cornerstone of modern direct-acting antiviral (DAA) therapy for chronic Hepatitis C Virus (HCV) infection. As a phosphoramidate (B1195095) prodrug, it requires extensive intracellular metabolism to yield its pharmacologically active form. This document provides a detailed technical overview of the metabolic activation pathway of sofosbuvir, the mechanism of action of its active metabolite, quantitative pharmacological data, and the key experimental protocols used to characterize its activity.

The Active Form: A Uridine (B1682114) Nucleotide Analog Triphosphate

Sofosbuvir (also known as GS-7977) is not active in its administered form.[1] It is a prodrug designed to efficiently deliver a nucleotide analog into hepatocytes, the primary site of HCV replication.[2][3] Following intracellular conversion, the active antiviral agent is 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate, commonly referred to as GS-461203 or GS-331007-TP.[2][4][5][6][7] This active triphosphate is a structural mimic of the natural uridine nucleotide used by the viral polymerase.[8]

Metabolic Activation Pathway in Hepatocytes

The conversion of sofosbuvir to the active GS-461203 occurs within liver cells through a multi-step enzymatic cascade.[9][10]

-

Initial Hydrolysis: After entering the hepatocyte, sofosbuvir undergoes rapid hydrolysis of its carboxyl ester moiety. This step is catalyzed by human Cathepsin A (CatA) or Carboxylesterase 1 (CES1), leading to the formation of an intermediate metabolite.[2][5][10]

-

Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by Histidine Triad Nucleotide-binding Protein 1 (HINT1), which releases the monophosphate form of the drug (GS-331007-MP).[2][9][10]

-

Sequential Phosphorylation: The monophosphate is subsequently phosphorylated to the diphosphate (B83284) by Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK).[5][9] A final phosphorylation step, mediated by Nucleoside Diphosphate Kinase (NDPK), generates the active triphosphate, GS-461203.[5][9]

A parallel dephosphorylation pathway can convert the monophosphate intermediate into the nucleoside metabolite GS-331007.[1][2] This metabolite lacks antiviral activity and cannot be efficiently rephosphorylated.[10] GS-331007 is the main circulating metabolite found in plasma, accounting for over 90% of the systemic drug-related material exposure.[11][12][13]

Mechanism of Action: NS5B Polymerase Inhibition

The active metabolite, GS-461203, targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2][6][8]

The mechanism involves two key features:

-

Competitive Inhibition: As a uridine analog, GS-461203 competes with natural uridine triphosphate for the active site of the NS5B polymerase.[9]

-

Chain Termination: Once incorporated into the nascent viral RNA strand by the NS5B polymerase, GS-461203 acts as a chain terminator.[1][8][14] The presence of the 2'-fluoro and 2'-methyl groups on the ribose sugar creates a steric hindrance that prevents the formation of the next phosphodiester bond, thus halting the elongation of the viral RNA.[2] This effectively stops viral replication.[6][8]

Quantitative Pharmacological Data

The pharmacological profile of sofosbuvir is characterized by its rapid absorption and conversion, and the long half-life of its inactive metabolite.

Table 1: Pharmacokinetic Parameters of Sofosbuvir and Metabolites

| Parameter | Sofosbuvir (Parent Drug) | GS-331007 (Inactive Metabolite) |

|---|---|---|

| Peak Plasma Time (Tmax) | 0.5 - 2 hours[2][12] | 2 - 4 hours[2] |

| Elimination Half-life (T½) | ~0.4 hours[2][4][12] | ~27 hours[2][4][12] |

| Plasma Protein Binding | 61 - 65%[2][15] | Minimal[2][15] |

| Primary Route of Excretion | - | Renal (~80% of dose)[2][4][12] |

Table 2: In Vitro Activity and Hepatic Concentrations

| Parameter | Value |

|---|---|

| IC50 of GS-461203 (Biochemical Assay) | 0.7 - 2.6 µM (against NS5B from HCV genotypes 1b, 2a, 3a, 4a)[10][13] |

| EC50 of Sofosbuvir (HCV Replicon Assay) | Genotype 1a: 40 nM, Genotype 1b: 110 nM, Genotype 2a: 50 nM[10] |

| Median Total Hepatic Metabolite Conc. | 77.1 µM (in patients on therapy)[16][17] |

| Estimated Hepatic GS-461203 Conc. | ~50 µM (greatly exceeds the Ki of 0.42 µM)[17] |

Key Experimental Protocols

The characterization of sofosbuvir's activity relies on a combination of biochemical, cell-based, and clinical pharmacology studies.

In Vitro Activation in Primary Human Hepatocytes

This assay quantifies the conversion of the prodrug to its active triphosphate form.

-

Objective: To measure the intracellular concentrations of sofosbuvir metabolites over time.

-

Methodology:

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated plates. Cells are allowed to attach and form a monolayer.

-

Drug Incubation: A known concentration of sofosbuvir (e.g., 1-10 µM) is added to the culture medium.[16]

-

Time Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), the culture medium is removed, and the cells are washed with cold phosphate-buffered saline.

-

Metabolite Extraction: Intracellular metabolites are extracted by adding a cold organic solvent (e.g., 70% methanol) to the cell monolayer, followed by scraping and collection of the cell lysate.

-

Quantification: The concentrations of sofosbuvir, GS-331007-MP, DP, TP, and GS-331007 in the cell extracts are determined using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[16]

-

HCV Replicon Assay for Antiviral Activity (EC50)

This cell-based assay is used to determine the potency of the drug in inhibiting viral replication.

-

Objective: To determine the effective concentration of sofosbuvir that inhibits 50% of HCV replication (EC50).

-

Methodology:

-

Cell Line: A stable human hepatoma cell line (e.g., Huh-7) containing an HCV replicon is used. The replicon is a self-replicating viral RNA that often contains a reporter gene, such as luciferase.

-

Drug Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of sofosbuvir for a set period (e.g., 72 hours).[18]

-

Assess Replication: After incubation, the level of HCV replication is quantified. If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The reporter signal is plotted against the drug concentration. A dose-response curve is generated, and the EC50 value is calculated as the concentration at which a 50% reduction in reporter signal is observed compared to untreated controls.[13]

-

NS5B Polymerase Biochemical Assay (IC50)

This in vitro assay directly measures the inhibition of the target enzyme.

-

Objective: To determine the concentration of the active triphosphate (GS-461203) required to inhibit 50% of the NS5B polymerase activity (IC50).

-

Methodology:

-

Reagents: The assay mixture contains recombinant HCV NS5B polymerase from a specific genotype, a synthetic RNA template, natural ribonucleotides (ATP, CTP, GTP, UTP, with one being radiolabeled or fluorescently tagged), and a serial dilution of the active triphosphate, GS-461203.

-

Reaction: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 30°C) to allow for RNA synthesis.

-

Termination: The reaction is stopped, and the newly synthesized, tagged RNA product is separated from the unincorporated nucleotides (e.g., via filter binding).

-

Quantification: The amount of incorporated tag is measured (e.g., by scintillation counting or fluorescence).

-

Data Analysis: The enzyme activity is plotted against the concentration of GS-461203 to generate a dose-response curve and calculate the IC50 value.[10]

-

Conclusion

Sofosbuvir's success as an antiviral agent is a direct result of its design as a prodrug that is efficiently converted into the highly potent chain-terminating nucleotide analog, GS-461203, within hepatocytes. The multi-step enzymatic activation ensures targeted delivery to the site of HCV replication. The active metabolite's ability to inhibit the NS5B polymerase provides a pan-genotypic mechanism of action with a high barrier to resistance, revolutionizing the treatment landscape for chronic hepatitis C.[2][6][19]

References

- 1. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 3. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 9. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. ec.europa.eu [ec.europa.eu]

- 14. Sofosbuvir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. reference.medscape.com [reference.medscape.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Core Mechanism of PSI-7409 Triphosphate in HCV Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. At the forefront of this therapeutic advancement is the nucleotide analog sofosbuvir (B1194449) (PSI-7977), which, upon intracellular metabolism to its active triphosphate form, PSI-7409, effectively suppresses HCV replication. This technical guide provides an in-depth exploration of the core mechanism of PSI-7409 triphosphate in inhibiting the HCV NS5B polymerase, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Chain Termination of Viral RNA Synthesis

PSI-7409 is the active 5'-triphosphate metabolite of the prodrug sofosbuvir.[1][2][3] Sofosbuvir itself is inactive but is efficiently converted within hepatocytes to PSI-7409.[4][5] This active metabolite functions as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[6][7]

The core inhibitory action of PSI-7409 lies in its ability to act as a chain terminator during the synthesis of new viral RNA.[6][8] As a uridine (B1682114) nucleotide analog, PSI-7409 mimics the natural substrate (UTP) and is incorporated into the nascent RNA strand by the NS5B polymerase.[9] However, the presence of a 2'-fluoro and a 2'-C-methyl group on the ribose sugar of PSI-7409 creates steric hindrance.[3] This structural modification prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting further elongation of the RNA chain.[9] This premature termination of viral RNA synthesis effectively disrupts the production of new, viable viral genomes, leading to a potent antiviral effect.[6]

Quantitative Data: Inhibitory Potency of PSI-7409 Triphosphate

The inhibitory activity of PSI-7409 triphosphate against the HCV NS5B polymerase has been quantified across various HCV genotypes. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| HCV Genotype | NS5B Polymerase Variant | IC50 (μM) |

| Genotype 1b | Con1 | 1.6 |

| Genotype 2a | JFH1 | 2.8 |

| Genotype 3a | 0.7 | |

| Genotype 4a | 2.6 |

Data sourced from MedChemExpress.[3][10]

PSI-7409 demonstrates a high degree of selectivity for the viral polymerase over human polymerases, contributing to its favorable safety profile. It is a weak inhibitor of human DNA polymerase α (IC50 = 550 μM) and shows no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.[1]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the in vitro inhibitory activity of a compound against purified HCV NS5B polymerase.

Materials:

-

Purified, recombinant HCV NS5B polymerase (e.g., C-terminal 21-amino acid truncated form)

-

RNA template/primer (e.g., poly(A)/oligo(dT))

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP) or fluorescently labeled nucleotide

-

Test compound (PSI-7409 triphosphate) serially diluted in DMSO

-

Stop Solution (e.g., 0.5 M EDTA)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, salts, reducing agent, and the RNA template/primer.

-

Enzyme and Inhibitor Addition: Add the purified HCV NS5B polymerase to the reaction mixture. Subsequently, add the serially diluted test compound to achieve a range of final concentrations. Include a vehicle control (DMSO).

-

Initiation of Reaction: Initiate the reaction by adding the mix of rNTPs, including the labeled rNTP.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding the stop solution.

-

Detection of RNA Synthesis: Capture the newly synthesized, labeled RNA. For radiolabeled nucleotides, this can be done by precipitation followed by scintillation counting.[11] For biotinylated primers, streptavidin-coated plates can be used for capture, followed by quantification.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[12]

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against replicating HCV in a cellular context.

Materials:

-

Human hepatoma cells (e.g., Huh-7) stably harboring a subgenomic HCV replicon. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[9]

-

Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection)

-

96-well plates

-

Test compound serially diluted in cell culture medium

-

Luciferase assay reagent

-

Luminometer

-

Reagents for cytotoxicity assay (e.g., MTT or MTS)

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density (e.g., 8 x 10³ cells per well) and incubate for 24 hours.[6]

-

Compound Addition: Add the serially diluted test compound to the plated cells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).[9]

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.[9]

-

Quantification of HCV Replication:

-

Cytotoxicity Assessment: In a parallel plate, perform a cytotoxicity assay (e.g., MTT assay) to determine the effect of the compound on cell viability.[6]

-

Data Analysis:

-

Calculate the half-maximal effective concentration (EC50) from the dose-response curve of the inhibition of HCV replication.

-

Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data.

-

Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

-

Visualizing the Core Mechanisms

Signaling Pathway of PSI-7409 Action

Caption: Intracellular activation of sofosbuvir and subsequent inhibition of HCV RNA replication.

Experimental Workflow for HCV Inhibitor Evaluation

Caption: A typical workflow for evaluating the potency and selectivity of HCV NS5B inhibitors.

References

- 1. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of thiobarbituric acid derivatives as inhibitors of hepatitis C virus NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PSI-7409 Binding Site on HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-7409, the active triphosphate metabolite of the direct-acting antiviral sofosbuvir (B1194449), is a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2] As a nucleotide analog, PSI-7409 targets the highly conserved catalytic active site of the enzyme, acting as a chain terminator of viral RNA replication.[3][4] This mechanism provides a high barrier to resistance and broad genotypic coverage, making it a cornerstone of modern HCV treatment regimens.[3][5] This technical guide provides a detailed overview of the PSI-7409 binding site, its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Introduction to HCV NS5B Polymerase and Nucleotide Inhibitors

The HCV NS5B protein is a crucial enzyme for the replication of the viral RNA genome.[6][7] It is an RNA-dependent RNA polymerase (RdRp) that synthesizes a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand genomes.[6] Due to its essential role in the viral life cycle and the absence of a similar enzyme in mammals, NS5B is a prime target for antiviral drug development.[8][9]

NS5B inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[1] NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[1] In contrast, NIs, such as PSI-7409, mimic natural substrates and are incorporated into the nascent RNA chain, leading to premature termination.[1][3]

Mechanism of Action of PSI-7409

The prodrug sofosbuvir (PSI-7977) is administered orally and is metabolized within hepatocytes to its active triphosphate form, PSI-7409.[10][11] This metabolic activation is a multi-step process involving cellular enzymes.[11]

Metabolic Activation Pathway

The conversion of sofosbuvir to PSI-7409 is essential for its antiviral activity. This pathway involves hydrolysis of the carboxyl ester, cleavage of the phosphoramidate (B1195095) moiety, and subsequent phosphorylations.[11]

Caption: Metabolic activation pathway of sofosbuvir to PSI-7409.

Once formed, PSI-7409 competes with the natural uridine (B1682114) triphosphate (UTP) for incorporation into the elongating RNA strand by the NS5B polymerase.[12] The presence of a 2'-C-methyl group on the ribose sugar of PSI-7409 sterically hinders the addition of the subsequent nucleotide, thereby terminating chain elongation.[4]

NS5B Inhibition and Chain Termination

The following diagram illustrates the competitive inhibition and chain termination mechanism at the NS5B active site.

References

- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Complex Network of Interactions between S282 and G283 of Hepatitis C Virus Nonstructural Protein 5B and the Template Strand Affects Susceptibility to Sofosbuvir and Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Activity of PSI-7409 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSI-7409 tetrasodium (B8768297), the pharmacologically active metabolite of the antiviral drug Sofosbuvir. It details its chemical properties, mechanism of action, inhibitory activity, and the experimental protocols used to characterize it.

Chemical Structure and Properties

PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[1][2] It is a uridine (B1682114) nucleotide analog that directly inhibits the replication of the Hepatitis C Virus (HCV). The tetrasodium salt form enhances its stability.

| Property | Value |

| Chemical Formula | C10H16FN2Na4O14P3[3] |

| Molecular Weight | 500.16 g/mol [4][5] |

| CAS Number | 1621884-22-7[6] |

| Synonyms | GS-461203, 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate[2][5] |

| InChI Key | IPHULAIUXUVCHH-VPCXQMTMSA-N[4] |

| SMILES | C[C@]1(--INVALID-LINK--(O)OP(=O)(O)OP(=O)(O)O)O[C@H]1n2ccc(=O)[nH]c2=O">C@@HO)F[4] |

Mechanism of Action: Inhibition of HCV Replication

Sofosbuvir is a prodrug that is metabolized intracellularly to the active triphosphate form, PSI-7409.[2] PSI-7409 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][7] Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thus halting viral replication.[2][7]

Quantitative Data

Inhibitory Activity against HCV NS5B Polymerase

PSI-7409 demonstrates potent inhibitory activity across various HCV genotypes. The 50% inhibitory concentration (IC50) values are summarized below.

| HCV Genotype | NS5B Polymerase | IC50 (μM) |

| Genotype 1b | Con1 | 1.6[1][3][6] |

| Genotype 2a | JFH1 | 2.8[1][3][6] |

| Genotype 3a | - | 0.7[1][3][6] |

| Genotype 4a | - | 2.6[1][3][6] |

Selectivity against Human DNA Polymerases

PSI-7409 exhibits high selectivity for the viral NS5B polymerase over human DNA polymerases, indicating a favorable safety profile.

| Human Polymerase | IC50 (μM) |

| DNA Polymerase α | 550[6] |

| DNA Polymerase β | >1000 (No inhibition at 1mM)[1] |

| DNA Polymerase γ | >1000 (No inhibition at 1mM) |

Intracellular Concentrations

The intracellular formation and accumulation of PSI-7409 have been studied in different cell types.

| Cell Type | Time to Max Concentration | Maximum Concentration (μM) |

| Clone A cells | 48 hours | ~25[1][6] |

| Primary Human Hepatocytes | 4 hours | ~100[1][6] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of PSI-7409 against HCV NS5B polymerase is determined through an in vitro enzymatic assay.

Protocol Details: The reaction is run at 30°C and quenched after 60 minutes by adding a stop solution containing 0.3 M Tris-HCl (pH 7.4), 0.3 M sodium acetate, 0.5% SDS, 2 mM EDTA, and 3 μg/mL tRNA.[6] The resulting RNA product is then purified.[6] Samples are mixed with a gel loading dye (98% formamide, 10 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue), heated to 90°C for 5 minutes, and loaded onto a 6% polyacrylamide sequencing gel for analysis.[6]

Human DNA Polymerase Inhibition Assay

The selectivity of PSI-7409 is assessed by measuring its inhibitory effect on human DNA polymerases α, β, and γ.

Protocol Details: The assay is conducted in a 10-μL reaction volume containing 50 mM Tris (pH 7.5), 50 mM NaCl, 3 mU/μL activated calf thymus DNA, 20 μM of all four natural deoxynucleoside triphosphates, 4 μCi [α-32P]dCTP, 5 mM MgCl2, and varying concentrations of PSI-7409.[6] DNA polymerase α, β, or γ is added to final concentrations of 20, 18, and 50 μg/mL, respectively.[6] Reactions are incubated at 37°C and stopped after 30 minutes with 1 μL of 0.5 M EDTA.[6] The amount of radiolabeled product is then quantified to determine the level of inhibition.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PSI-7409 tetrasodium - Immunomart [immunomart.com]

- 4. GSRS [precision.fda.gov]

- 5. Gs-461203 | C10H16FN2O14P3 | CID 23725128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of PSI-7409 (Uprifosbuvir Triphosphate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of PSI-7409, the active triphosphate metabolite of the hepatitis C virus (HCV) NS5B polymerase inhibitor uprifosbuvir (B611596) (sofosbuvir). Given that PSI-7409 is an intracellular metabolite, publicly available stability data is limited. This guide consolidates available information on its prodrugs, general knowledge of nucleotide triphosphate stability, and best practices for its assessment.

Introduction to PSI-7409

PSI-7409, or β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-triphosphate, is the pharmacologically active form of the prodrug uprifosbuvir (also known as sofosbuvir (B1194449) or PSI-7977).[1][2] Uprifosbuvir is a direct-acting antiviral agent highly effective against HCV.[3][4] Following administration, the prodrug is metabolized within hepatocytes to PSI-7409.[5][6] This active triphosphate then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[2][4] The stability of this active metabolite is a critical factor in its therapeutic efficacy and duration of action.

Stability of PSI-7409 and its Precursor

Direct quantitative stability data for PSI-7409 is not extensively available in the public domain. However, valuable insights can be drawn from forced degradation studies of its parent compound, sofosbuvir, and the general chemical properties of nucleotide triphosphates.

Recommended Storage Conditions for PSI-7409

Commercial suppliers provide the following storage recommendations for PSI-7409, which suggest its inherent instability in solution at higher temperatures.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

| Data sourced from MedChemExpress.[2] |

Forced Degradation of Sofosbuvir (Precursor to PSI-7409)

Forced degradation studies on sofosbuvir indicate the susceptibility of the core nucleoside structure to hydrolytic and oxidative stress. The drug is relatively stable under thermal and photolytic conditions.

| Stress Condition | Reagent and Conditions | Degradation (%) |

| Acid Hydrolysis | 1 N HCl, 80°C, 10 hours | 8.66% |

| Base Hydrolysis | 0.5 N NaOH, 60°C, 24 hours | 45.97% |

| Oxidation | 30% H₂O₂, 80°C, 2 days | 0.79% |

| Thermal | Not specified | No degradation observed |

| Photolytic | 254 nm, 24 hours | No degradation observed |

| Data adapted from Pottabathini et al., 2016.[7] |

Metabolic Activation and Degradation Pathways

The metabolic activation of uprifosbuvir to PSI-7409 is a multi-step enzymatic process. Conversely, the degradation of PSI-7409 is presumed to occur through enzymatic and chemical hydrolysis of the triphosphate chain.

Metabolic Activation of Uprifosbuvir to PSI-7409

The conversion of the prodrug to the active triphosphate is a critical pathway for its antiviral activity.

Figure 1: Metabolic activation of uprifosbuvir to PSI-7409.

Postulated Degradation Pathway of PSI-7409

The primary degradation pathway for PSI-7409 is likely the sequential hydrolysis of the triphosphate moiety, catalyzed by intracellular phosphatases or occurring via chemical hydrolysis.

Figure 2: Postulated degradation pathway of PSI-7409.

Experimental Protocols for Stability Assessment

The following sections outline recommended protocols for evaluating the stability of PSI-7409. These are based on established methods for nucleotide analogs and the parent compound, sofosbuvir.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

4.1.1. Hydrolytic Degradation

-

Preparation of Solutions: Prepare solutions of PSI-7409 (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), and purified water (neutral).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and alkaline samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

4.1.2. Oxidative Degradation

-

Preparation of Solution: Prepare a solution of PSI-7409 (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30%).

-

Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 40°C).

-

Time Points: Withdraw aliquots at specified intervals.

-

Analysis: Analyze the samples by HPLC.

Enzymatic Stability Assessment

Evaluating stability in the presence of cellular enzymes provides a more biologically relevant understanding of the compound's persistence.

-

Preparation of Incubation Mixtures: Prepare incubation mixtures containing PSI-7409 at a known concentration in a buffer (e.g., Tris-HCl, pH 7.4) with a source of metabolic enzymes, such as human liver S9 fractions or cell homogenates.[8][9]

-

Initiation of Reaction: Initiate the reaction by adding the enzyme preparation and incubate at 37°C.

-

Time Points: Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching of Reaction: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile (B52724) or perchloric acid).

-

Sample Preparation: Centrifuge the samples to pellet precipitated proteins and collect the supernatant for analysis.

-

Analysis: Quantify the remaining PSI-7409 and any metabolites using LC-MS/MS.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately assessing the degradation of PSI-7409.

4.3.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed to separate the polar triphosphate from its less polar degradation products.

-

Mobile Phase A: An aqueous buffer such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer (e.g., 10-50 mM, pH 5.0-7.0).

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at approximately 260 nm.

-

Temperature: The column temperature should be controlled, for instance, at 30°C.

4.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is invaluable for the identification and characterization of degradation products.

-

Ionization: Electrospray ionization (ESI) in negative mode is suitable for the analysis of phosphorylated compounds.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for accurate mass measurements to determine the elemental composition of degradation products.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to obtain structural information about the degradation products by analyzing their fragmentation patterns.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the stability assessment of PSI-7409.

Figure 3: General workflow for assessing the stability of PSI-7409.

Conclusion

PSI-7409, the active triphosphate of uprifosbuvir, is an inherently unstable molecule, particularly in solution and in the presence of metabolic enzymes. While detailed public data on its stability is scarce, a comprehensive understanding can be built upon the forced degradation studies of its parent compound, sofosbuvir, and the known behavior of nucleotide triphosphates. The primary degradation pathway is anticipated to be the hydrolysis of the triphosphate chain. For drug development professionals, it is imperative to conduct thorough in-house stability studies using robust, validated analytical methods, such as HPLC and LC-MS/MS, to accurately characterize the stability profile of this critical active metabolite. The protocols and workflows outlined in this guide provide a solid foundation for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. benchchem.com [benchchem.com]

- 5. Understanding effect site pharmacology of uprifosbuvir, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sofosbuvir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Journey: A Technical Guide to the Conversion of Sofosbuvir to its Active Form, PSI-7409

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular metabolic activation of sofosbuvir (B1194449), a cornerstone nucleotide analog prodrug for the treatment of Hepatitis C Virus (HCV) infection. Understanding this intricate conversion process is paramount for the fields of antiviral drug design, pharmacology, and clinical drug development. Sofosbuvir's efficacy is entirely dependent on its multi-step transformation within the host hepatocyte into the pharmacologically active nucleoside triphosphate, PSI-7409 (also known as GS-461203). This document details the enzymatic cascade, presents key quantitative data, outlines experimental methodologies for metabolite analysis, and provides visual representations of the core pathways.

The Metabolic Activation Pathway

Upon oral administration and absorption, sofosbuvir is efficiently taken up by hepatocytes, the primary site of HCV replication.[1] Within these cells, it undergoes a sequential three-step enzymatic conversion to its active triphosphate form.[1][2] This activation cascade is crucial as the initial prodrug form cannot be utilized by the viral polymerase, and the charged phosphate (B84403) intermediates are effectively trapped within the cell, leading to an accumulation of the active compound at its site of action.[1]

The pathway proceeds as follows:

-

Ester Hydrolysis: The first step involves the hydrolysis of the carboxyl ester moiety of sofosbuvir. This reaction is catalyzed by two key human intracellular esterases: Cathepsin A (CatA) and Carboxylesterase 1 (CES1) .[1][3] This initial cleavage results in the formation of an intermediate metabolite, referred to as Metabolite X.[4]

-

Phosphoramidate (B1195095) Cleavage: The phosphoramidate bond of Metabolite X is then cleaved by the Histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) .[1][5] This is a critical step that unmasks the monophosphate, yielding GS-331007 monophosphate (GS-331007-MP).

-

Sequential Phosphorylation: The newly formed monophosphate metabolite serves as a substrate for cellular kinases. It is first phosphorylated by Uridine (B1682114) Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK) to its diphosphate (B83284) form, GS-331007 diphosphate (GS-331007-DP).[1][6] Subsequently, Nucleoside Diphosphate Kinase (NDPK) catalyzes the final phosphorylation step, converting the diphosphate into the active triphosphate metabolite, PSI-7409 (GS-461203).[1][6]

This active triphosphate analog mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B viral polymerase, acting as a chain terminator and halting viral replication.[7] An alternative, off-pathway reaction can occur where the monophosphate (GS-331007-MP) is dephosphorylated to the inactive nucleoside metabolite, GS-331007, which can then be transported out of the cell.[1]

Quantitative Data Summary

Table 1: Intracellular Concentrations of Sofosbuvir Anabolites in Human Cells

| Cell Type | Metabolite | Median Concentration (fmol/10⁶ cells) | Concentration Range (fmol/10⁶ cells) |

| PBMCs | GS-331007-MP | 220 | 51.5 - 846 |

| GS-331007-DP | 70.2 | 25.8 - 275 | |

| PSI-7409 (TP) | 859 | 54.5 - 6,756 | |

| Hepatocytes | GS-331007-MP | 1,195 | 551 - 1,839 |

| GS-331007-DP | 167 | 75.2 - 259 | |

| PSI-7409 (TP) | 133 | 64.4 - 202 |

Data sourced from a study analyzing samples from patients receiving sofosbuvir-based therapy.

Additionally, the potency of the final active metabolite, PSI-7409, has been characterized against various HCV genotypes.

Table 2: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

| HCV Genotype | IC₅₀ (μM) |

| 1b | 1.6 |

| 2a | 2.8 |

| 3a | 0.7 |

| 4a | 2.6 |

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of PSI-7409 required to inhibit the enzymatic activity of the viral polymerase by 50%.

Experimental Protocols

The quantification of sofosbuvir and its charged intracellular metabolites requires highly sensitive and specific analytical methods due to the complexity of the cellular matrix and the low concentrations of the analytes. The gold-standard technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Intracellular Sofosbuvir Metabolites

This protocol provides a generalized workflow for the extraction and analysis of sofosbuvir anabolites from cultured cells (e.g., hepatocytes) or peripheral blood mononuclear cells (PBMCs).

1. Cell Harvesting and Lysis:

-

Harvest a known quantity of cells (e.g., 2 x 10⁶ cells) by centrifugation.

-

Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

-

Lyse the cells to release intracellular contents. This is typically achieved by resuspending the pellet in a cold lysis buffer, often containing a solvent like 70% methanol, to precipitate proteins and extract the metabolites.

-

An appropriate internal standard (preferably a stable isotope-labeled version of the analyte) should be added at this stage to correct for variations in extraction efficiency and instrument response.

2. Metabolite Separation and Extraction:

-

To separate the mono-, di-, and triphosphate anabolites, which differ in their negative charge, strong anion exchange (SAX) solid-phase extraction (SPE) is employed.

-

Cartridge Conditioning: Prepare the SAX SPE cartridge by washing with ultrapure water, followed by a high-concentration salt solution (e.g., 1 M KCl), and finally equilibrating with a low-concentration salt solution (e.g., 5 mM KCl).

-

Sample Loading & Elution: Load the cell lysate onto the conditioned cartridge. The phosphorylated metabolites will bind to the stationary phase. Elute the fractions sequentially using a stepwise gradient of increasing salt (KCl) concentration. For example:

-

Elute GS-331007-MP with ~75 mM KCl.

-

Elute GS-331007-DP with ~90 mM KCl.

-

Elute PSI-7409 (TP) with 1 M KCl.

-

-

Collect each fraction in a separate tube.

3. Sample Clean-up and Concentration:

-

Desalt the collected fractions using a suitable method, such as reverse-phase SPE.

-

Wash the cartridges with ultrapure water to remove salts.

-

Elute the analytes with an organic solvent (e.g., methanol).

-

Evaporate the samples to dryness under a stream of nitrogen gas.

-

Reconstitute the dried residue in a small, known volume of mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation using a reverse-phase column (e.g., a C18 or C30 column). The mobile phase typically consists of an aqueous component with a modifier like formic acid and an organic component like acetonitrile, run in an isocratic or gradient elution mode.

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of each metabolite in the samples based on the peak area ratios of the analyte to the internal standard.

References

- 1. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Sofosbuvir/Velpatasvir and efficacy of an alternate‐day treatment in hemodialysis patients with chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

PSI-7409 IC50 values against HCV genotypes

An In-depth Technical Guide to PSI-7409 IC50 Values Against HCV Genotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977).[1][2] It functions as a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[3][4] By acting as a chain terminator, PSI-7409 effectively halts the synthesis of new viral RNA, exhibiting broad activity against multiple HCV genotypes.[1][4] This guide provides a comprehensive overview of the inhibitory activity of PSI-7409, detailing its IC50 values, the experimental protocols used for their determination, and the underlying mechanism of action.

Mechanism of Action

Sofosbuvir, a phosphoramidate (B1195095) prodrug, is administered and readily enters hepatocytes.[5][6] Inside the liver cells, it undergoes intracellular metabolism to form the active triphosphate nucleotide analog, PSI-7409.[3][4] This active metabolite mimics the natural uridine (B1682114) nucleotide substrate of the viral NS5B polymerase.[4] When the NS5B polymerase attempts to incorporate PSI-7409 into a newly synthesized RNA strand, the presence of a 2'-C-methyl group sterically hinders the addition of the next nucleotide, leading to immediate chain termination and the cessation of viral replication.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Genesis of a Hepatitis C Cure: A Technical Guide to the Discovery and Intracellular Synthesis of PSI-7409

Introduction: The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, transforming it from a lifelong ailment into a curable disease. At the heart of this revolution lies the nucleotide analog inhibitor Sofosbuvir (B1194449) (PSI-7977), a prodrug that, once metabolized, unleashes its potent antiviral activity in the form of PSI-7409. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and intracellular synthesis of PSI-7409, the active triphosphate metabolite responsible for halting HCV replication. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines experimental protocols, and visualizes the critical pathways involved in the therapeutic efficacy of this groundbreaking antiviral agent.

Discovery and Rationale for a Prodrug Approach

The quest for a potent and pan-genotypic HCV inhibitor led researchers to explore nucleotide analogs that could act as chain terminators for the viral RNA-dependent RNA polymerase, NS5B. Early studies identified promising nucleoside analogs, but their clinical utility was hampered by poor oral bioavailability and inefficient conversion to the active triphosphate form within the liver cells (hepatocytes). To overcome these hurdles, a prodrug strategy was employed.[1] This approach involves masking the charged phosphate (B84403) groups of the nucleotide analog to enhance cell permeability and facilitate targeted delivery to the liver.[2]

Sofosbuvir (PSI-7977) was designed as a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog.[2] This design allows the molecule to efficiently enter hepatocytes, where it undergoes a series of enzymatic transformations to generate the active triphosphate, PSI-7409.[2][3] This intracellular synthesis is a critical feature of its design, ensuring high concentrations of the active inhibitor at the site of viral replication.

Intracellular Synthesis of PSI-7409: The Metabolic Activation Pathway

PSI-7409 is not administered directly but is synthesized within the host's liver cells from its prodrug, Sofosbuvir. This multi-step metabolic activation is a key element of its therapeutic success.

The intracellular conversion of Sofosbuvir to PSI-7409 proceeds as follows:

-

Ester Hydrolysis: The process begins with the hydrolysis of the carboxyl ester moiety of Sofosbuvir, a reaction catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[4]

-

Phosphoramidate Cleavage: This is followed by the cleavage of the phosphoramidate bond by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the amino acid ester and phenol.[5]

-

Phosphorylation Events: The resulting monophosphate intermediate is then sequentially phosphorylated by cellular kinases. UMP-CMP kinase catalyzes the formation of the diphosphate (B83284), and nucleoside diphosphate kinase (NDPK) completes the synthesis by adding the third phosphate group to form the active triphosphate, PSI-7409.[2][5]

Mechanism of Action: Chain Termination of HCV RNA Replication

PSI-7409 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[6] Structurally, it mimics the natural uridine triphosphate (UTP) substrate. Once incorporated into the growing viral RNA strand by the NS5B polymerase, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of PSI-7409 sterically hinder the addition of the next incoming nucleotide, thereby causing premature chain termination and halting viral replication.[2][6]

Quantitative Biological and Pharmacokinetic Data

The following tables summarize the key quantitative data for PSI-7409 and its parent prodrug, Sofosbuvir.

Table 1: In Vitro Activity of PSI-7409 against HCV NS5B Polymerase

| HCV Genotype | IC₅₀ (μM) |

| 1b | 1.6[7][8] |

| 2a | 2.8[7][8] |

| 3a | 0.7[7][8] |

| 4a | 2.6[7][8] |

Table 2: Selectivity of PSI-7409 for HCV NS5B Polymerase

| Human Polymerase | IC₅₀ (μM) |

| DNA Polymerase α | 550[7][8] |

| DNA Polymerase β | >1000[7][8] |

| DNA Polymerase γ | >1000[7][8] |

Table 3: Pharmacokinetic Properties of Sofosbuvir and its Metabolites

| Parameter | Sofosbuvir (PSI-7977) | GS-331007 (Inactive Metabolite) |

| Tₘₐₓ (post-dose) | 0.5 - 2 hours[9] | 2 - 4 hours |

| Plasma Protein Binding | 61 - 65%[9] | Minimally bound |

| Terminal Half-life | ~0.4 hours[2][9] | ~27 hours[2][9] |

| Primary Route of Elimination | Metabolism | Renal excretion (~80%)[9] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the HCV NS5B polymerase by 50% (IC₅₀).

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), salts (e.g., 50 mM NaCl, 5 mM MgCl₂), a reducing agent (e.g., DTT), a known concentration of purified recombinant HCV NS5B polymerase, a biotinylated RNA template, and a mixture of ribonucleoside triphosphates (ATP, CTP, GTP, and UTP), including a radiolabeled or fluorescently tagged UTP.

-

Inhibitor Addition: Serial dilutions of the test compound (PSI-7409) are added to the reaction mixtures.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Quenching: The reaction is stopped by the addition of a quenching solution containing a strong chelating agent (e.g., EDTA) and a denaturant (e.g., SDS).[8]

-

Product Capture and Detection: The newly synthesized RNA product, which is biotinylated, is captured on a streptavidin-coated plate. The amount of incorporated radiolabeled or fluorescent UTP is then quantified using a suitable detector (e.g., scintillation counter or fluorescence reader).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Human DNA Polymerase Selectivity Assay

This assay evaluates the selectivity of the inhibitor for the viral polymerase over host cell DNA polymerases.

Methodology:

-

Reaction Mixture Preparation: Separate reaction mixtures are prepared for human DNA polymerase α, β, and γ. Each mixture contains a buffered solution (e.g., 50 mM Tris, pH 7.5), salts (e.g., 50 mM NaCl, 5 mM MgCl₂), activated calf thymus DNA as a template-primer, a mixture of deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), including [α-³²P]dCTP, and the respective human DNA polymerase.[8]

-

Inhibitor Addition: Increasing concentrations of PSI-7409 are added to the reaction mixtures.

-

Reaction and Quenching: Reactions are run at 37°C and quenched after 30 minutes by adding EDTA.[8]

-

Quantification: The amount of radiolabeled product is quantified.[8]

-

Data Analysis: A nonlinear fit is used to determine the IC₅₀ value.[8]

Conclusion

PSI-7409 represents a pinnacle of rational drug design, where a deep understanding of virology, medicinal chemistry, and human metabolism converged to create a highly effective and safe therapeutic agent. Its discovery and development underscore the power of the prodrug approach to overcome pharmacokinetic challenges and deliver a potent inhibitor directly to the site of viral replication. The intracellular synthesis of PSI-7409 from Sofosbuvir is a testament to the elegant science that has made the cure of Hepatitis C a reality for millions worldwide. This technical guide serves as a comprehensive resource for the scientific community, providing the foundational knowledge necessary to appreciate and build upon this remarkable achievement in modern medicine.

References

- 1. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Milestones in the discovery of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ijpsjournal.com [ijpsjournal.com]

Pan-Genotypic Activity of PSI-7409: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the pan-genotype activity of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (B1194449). It is intended for researchers, scientists, and drug development professionals engaged in the study of hepatitis C virus (HCV) and antiviral therapeutics.

Introduction

PSI-7409 is a uridine (B1682114) nucleotide analog that acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its parent prodrug, sofosbuvir (formerly PSI-7977), is a cornerstone of modern HCV therapy, valued for its high barrier to resistance and its activity against all six major HCV genotypes. This pan-genotypic activity is a critical attribute, simplifying treatment regimens and broadening their applicability. This guide details the mechanism of action, in vitro and clinical efficacy, and the experimental protocols used to characterize the pan-genotypic profile of PSI-7409.

Mechanism of Action

Sofosbuvir is administered as a phosphoramidate (B1195095) prodrug, which undergoes intracellular metabolism in hepatocytes to form the active triphosphate, PSI-7409.[1] This conversion is a multi-step enzymatic process. Once formed, PSI-7409 mimics the natural uridine triphosphate (UTP) and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase. The presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar of PSI-7409 sterically hinders the addition of the next nucleotide, thereby acting as a chain terminator and halting viral RNA replication.[2]

References

Methodological & Application

Application Notes and Protocols for PSI-7409 Tetrasodium In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (B1194449) (PSI-7977). As a nucleotide analog, PSI-7409 acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] Its mechanism involves incorporation into the nascent viral RNA strand, leading to chain termination.[3] PSI-7409 exhibits broad activity across various HCV genotypes.[1][4] The following protocols detail the in vitro methodologies for evaluating the antiviral potency, cytotoxicity, and resistance profile of PSI-7409 tetrasodium.

Data Presentation

Antiviral Potency and Selectivity

The following table summarizes the in vitro activity of PSI-7409 against various HCV genotypes and its selectivity against human polymerases.

| Target | Genotype/Subtype | Assay Type | Endpoint | Value (µM) | Reference |

| HCV NS5B Polymerase | 1b (Con1) | Enzymatic | IC50 | 1.6 | [1][4] |

| 2a (JFH-1) | Enzymatic | IC50 | 2.8 | [1][4] | |

| 3a | Enzymatic | IC50 | 0.7 | [1][4] | |

| 4a | Enzymatic | IC50 | 2.6 | [1][4] | |

| Human Polymerase | DNA Polymerase α | Enzymatic | IC50 | 550 | [5][6] |

| DNA Polymerase β | Enzymatic | IC50 | >1000 | [5][6] | |

| DNA Polymerase γ | Enzymatic | IC50 | >1000 | [5][6] | |

| HCV Replicon | Genotype 1b | Cell-based | EC50 (Sofosbuvir) | 0.015 | [7] |

| Genotype 2a | Cell-based | EC50 (Sofosbuvir) | 0.018 | [7] | |

| Cytotoxicity | Huh-7 cells | Cell-based | CC50 (Sofosbuvir) | >100 | [8] |

| Selectivity Index (SI) | Genotype 1b | Calculated | SI = CC50/EC50 | >6667 | [7][8] |

Note: EC50 values are for the prodrug Sofosbuvir, as PSI-7409 is the intracellular active form and is not typically used in cell-based replicon assays directly. The Selectivity Index (SI) is calculated using the EC50 of the parent compound and its cytotoxicity.

Mechanism of Action: HCV NS5B Polymerase Inhibition

PSI-7409 functions as a chain terminator of HCV RNA replication. The diagram below illustrates this mechanism.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of an antiviral compound using a luciferase-based HCV replicon assay in Huh-7 cells.[2][7][9]

Materials:

-

Huh-7 cells harboring a stable HCV replicon with a luciferase reporter gene (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compound (e.g., Sofosbuvir)

-

DMSO (vehicle control)

-

Luciferase assay reagent

-

Luminometer

Workflow:

Procedure:

-

Cell Seeding:

-

Culture Huh-7 cells containing the HCV replicon in DMEM supplemented with 10% FBS, antibiotics, and an appropriate concentration of G418 to maintain the replicon.

-

On the day of the assay, trypsinize the cells, count them, and resuspend in culture medium without G418.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[9]

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of the test compound (e.g., Sofosbuvir) in 100% DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

-

Remove the culture medium from the cell plates and add the medium containing the serially diluted compounds.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]

-

-

Luciferase Assay:

-

After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well, mix, and measure the luminescence signal using a microplate reader. The signal is proportional to the level of HCV replicon replication.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration (log scale) and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

-

Cytotoxicity Assay (CC50 Determination)

This protocol determines the 50% cytotoxic concentration (CC50) of the test compound in the host cell line to assess its therapeutic window.

Materials:

-

Huh-7 cells (or the same cell line used in the antiviral assay)

-

Culture medium and reagents as in the antiviral assay

-

96-well cell culture plates

-

Test compound

-

DMSO

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

-

Microplate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in 96-well plates at the same density as the antiviral assay and incubate for 24 hours.

-

-

Compound Addition:

-

Add serial dilutions of the test compound to the cells, mirroring the concentrations used in the antiviral assay. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels) to each well according to the manufacturer's protocol.

-

Measure the luminescence or absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the CC50 value.

-

In Vitro Resistance Selection Protocol

This protocol is designed to select for and identify resistance-associated substitutions (RASs) in the HCV replicon in response to prolonged exposure to an antiviral agent.[1][10]

Workflow:

Procedure:

-

Initial Culture:

-

Culture stable HCV replicon cells in the presence of the test compound (e.g., Sofosbuvir) at a concentration equal to its EC50 or EC90.

-

-

Passaging and Dose Escalation:

-

Passage the cells every 3-4 days, maintaining the selective pressure of the compound.

-

Monitor for signs of viral rebound (e.g., increased luciferase signal or cell survival in the presence of G418).

-

Once the replicon population shows signs of recovery, gradually increase the concentration of the test compound in a stepwise manner. This process can take several weeks to months.[1][10]

-

-

Isolation of Resistant Clones:

-

Once cells can proliferate at high concentrations of the compound, isolate individual resistant colonies.

-

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell clones.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of interest (e.g., the NS5B coding region).

-

Sequence the PCR products to identify mutations compared to the wild-type replicon sequence. The S282T substitution is the primary resistance mutation associated with Sofosbuvir.[1][10]

-

-

Phenotypic Analysis:

-

Engineer the identified mutation(s) into a wild-type replicon construct via site-directed mutagenesis.

-

Perform a transient replicon assay to confirm that the identified mutation(s) confer reduced susceptibility to the compound, and quantify the fold-change in EC50.

-

Disclaimer

These protocols are intended for research use only by qualified professionals. They provide a general framework, and specific parameters such as cell densities, incubation times, and reagent concentrations may require optimization for different HCV genotypes, replicon systems, or laboratory conditions. All work with HCV replicons should be conducted in a BSL-2 (Biosafety Level 2) laboratory facility.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PSI-7409 Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper handling, storage, and utilization of PSI-7409 tetrasodium (B8768297), the active triphosphate metabolite of the antiviral prodrug sofosbuvir (B1194449). Adherence to these protocols is crucial for ensuring the integrity of the compound and obtaining reliable, reproducible results in research and development settings.

Product Information

| Parameter | Description |

| IUPAC Name | (2R)-2-Deoxy-2-fluoro-2-C-methyl-D-erythro-pentofuranosyl-5'-triphosphate, tetrasodium salt |

| Molecular Formula | C₁₀H₁₂FN₂Na₄O₁₄P₃ |

| Molecular Weight | 588.09 g/mol |

| CAS Number | 1621884-22-7 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in water (≥ 100 mg/mL)[1] |

Storage and Stability

Proper storage of PSI-7409 tetrasodium is critical to prevent degradation and maintain its biological activity. It is recommended to store the compound in a tightly sealed container, protected from moisture.

Storage Conditions:

| Form | Temperature | Duration | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccated environment. |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution | -20°C | Up to 1 month | For short-term storage. Avoid repeated freeze-thaw cycles. |